molecular formula C19H25N3O B2872670 4-(4-Cyclohexanecarbonylpiperazin-1-YL)-1H-indole CAS No. 256458-70-5

4-(4-Cyclohexanecarbonylpiperazin-1-YL)-1H-indole

Cat. No.: B2872670
CAS No.: 256458-70-5
M. Wt: 311.429
InChI Key: VIOPRSRVDVIOSD-UHFFFAOYSA-N
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Description

4-(4-Cyclohexanecarbonylpiperazin-1-YL)-1H-indole is a synthetic organic compound designed for research and development applications. This molecule is built on a versatile 1H-indole scaffold, a structure that is a privileged motif in medicinal chemistry and is found in numerous biologically active molecules and natural products . The core structure incorporates a piperazine ring, a common feature in compounds targeting the central nervous system, linked to the indole ring and a cyclohexanecarbonyl group. This specific arrangement is of significant interest for the design of novel ligands for neurological targets . Structural analogs featuring the indole-piperazine pharmacophore have been investigated as potential ligands for dopaminergic and serotonergic receptors, indicating its value in neuroscience research . Furthermore, indole derivatives are extensively studied for their potential anticancer properties . Several indole-based drugs, such as vincristine and vinblastine, are well-established tubulin polymerization inhibitors, and synthetic indole compounds continue to be explored for their efficacy against drug-resistant cancer cells and various biological targets like kinases . This compound is representative of a class of molecules used in high-throughput screening and early-stage drug discovery to probe biological pathways and identify new therapeutic leads. Researchers can utilize it to explore structure-activity relationships (SAR), particularly around the substitution patterns on the indole nitrogen and the piperazine ring. Notice to Researchers: This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexyl-[4-(1H-indol-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O/c23-19(15-5-2-1-3-6-15)22-13-11-21(12-14-22)18-8-4-7-17-16(18)9-10-20-17/h4,7-10,15,20H,1-3,5-6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOPRSRVDVIOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=CC4=C3C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Disconnections

The target molecule can be dissected into two primary components:

  • 1H-Indole core substituted at the 4-position.
  • 4-Cyclohexanecarbonylpiperazine side chain.

Retrosynthetic pathways prioritize late-stage functionalization of the indole ring or modular assembly via coupling reactions. Critical disconnections include:

  • C–N bond formation between the indole’s 4-position and the piperazine nitrogen.
  • Acylation of the piperazine’s secondary amine with cyclohexanecarbonyl chloride.

Indole Core Functionalization Strategies

Direct Electrophilic Substitution at the Indole 4-Position

The 4-position of indole is less reactive than the 3-position, necessitating directed metalation or activating groups.

Directed Ortho-Metalation (DoM)
  • Base-mediated deprotonation : Using strong bases like lithium diisopropylamide (LDA) at −78°C, the 4-position is deprotonated and quenched with electrophiles.
  • Directed groups : Pre-installed directing groups (e.g., sulfonamides) enhance regioselectivity. Subsequent cleavage yields the free indole.
Halogenation for Cross-Coupling
  • Iodination : N-Iodosuccinimide (NIS) in acetic acid introduces iodine at the 4-position, enabling Ullmann or Buchwald-Hartwig couplings.
  • Bromination : Electrophilic bromination using Br₂/FeBr₃, though less regioselective, provides a handle for Suzuki-Miyaura reactions.

Piperazine Side-Chain Synthesis

Preparation of 4-Cyclohexanecarbonylpiperazine

  • Acylation of Piperazine : Piperazine reacts with cyclohexanecarbonyl chloride in dichloromethane under Schotten-Baumann conditions (aqueous NaOH, 0–5°C). The product is isolated via filtration or extraction.
  • Yield Optimization : Excess acyl chloride and slow addition minimize diacylation. Typical yields: 70–85%.

Coupling Strategies for Final Assembly

Nucleophilic Aromatic Substitution (SNAr)

  • Substrate : 4-Fluoro-1H-indole or 4-nitro-1H-indole.
  • Conditions : Refluxing dimethylformamide (DMF) with K₂CO₃, 12–24 hours.
  • Limitations : Requires electron-withdrawing groups at the 4-position. Limited applicability for unactivated indoles.

Transition Metal-Catalyzed Coupling

Buchwald-Hartwig Amination
  • Catalyst System : Pd₂(dba)₃/Xantphos with Cs₂CO₃ in toluene (100–110°C).
  • Scope : Efficient for 4-bromoindole derivatives. Yields: 60–75%.
  • Side Reactions : Homocoupling of piperazine minimized by strict anhydrous conditions.
Ullmann Coupling
  • Conditions : CuI/1,10-phenanthroline, K₃PO₄, DMSO, 90°C.
  • Advantages : Lower cost than palladium catalysts.
  • Drawbacks : Longer reaction times (48–72 hours).

Sequential Acylation-Coupling Approaches

An alternative route involves pre-forming the piperazine-indole linkage followed by acylation:

  • Piperazine Coupling : 4-Chloro-1H-indole + piperazine → 4-piperazin-1-yl-1H-indole.
  • Acylation : Reaction with cyclohexanecarbonyl chloride in CH₂Cl₂/Et₃N, 0°C to room temperature.
  • Yield : 82–90% after column chromatography.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Limitations
Buchwald-Hartwig 4-Bromo-1H-indole Pd₂(dba)₃, Xantphos, Cs₂CO₃ 60–75 High regioselectivity Costly catalysts, sensitivity to O₂
SNAr 4-Fluoro-1H-indole K₂CO₃, DMF, reflux 50–65 Simple setup Limited substrate scope
Ullmann 4-Iodo-1H-indole CuI, 1,10-phenanthroline, DMSO 55–70 Cost-effective Long reaction times
Sequential Route 4-Chloro-1H-indole Piperazine → acylation 80–90 High yields, modular Multi-step purification

Chemical Reactions Analysis

Types of Reactions

4-(4-Cyclohexanecarbonylpiperazin-1-YL)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of 4-(4-Cyclohexanecarbonylpiperazin-1-YL)-1H-indol-3-ol.

    Substitution: Formation of N-alkyl or N-acyl derivatives of the piperazine ring.

Scientific Research Applications

4-(4-Cyclohexanecarbonylpiperazin-1-YL)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Cyclohexanecarbonylpiperazin-1-YL)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

Compound Name Substituent on Piperazine Molecular Formula Key Pharmacological Activity IC₅₀/Activity Data References
4-(4-Cyclohexanecarbonylpiperazin-1-YL)-1H-Indole Cyclohexanecarbonyl C₁₉H₂₄N₃O Discontinued (potential CNS targeting) N/A
1-(Phenylsulfonyl)-4-(piperazin-1-yl)-1H-Indole Phenylsulfonyl C₁₈H₂₀N₃O₂S ChE inhibition, 5-HT6R antagonism Significant activity
1-Benzyl-4-(piperazin-1-yl)-1H-Indole Benzyl C₁₈H₂₀N₃ BACE1 inhibition IC₅₀ = 19.66 mM (Compound 8)
4-(Piperazin-1-yl)-1H-Indole Unsubstituted piperazine C₁₂H₁₅N₃ Structural scaffold for further derivatization N/A
AZ20 (4-[4-[(3R)-3-methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]-pyrimidin-2-yl]-1H-indole) Complex pyrimidine-morpholine substituent C₂₂H₂₈N₄O₂S Anticancer (ATM kinase inhibitor) Preclinical data

Pharmacological and Biochemical Insights

  • Cholinesterase (ChE) Inhibition : The phenylsulfonyl-substituted analog (1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole) demonstrates multitarget activity, including ChE inhibition and 5-HT6 receptor antagonism, making it a candidate for Alzheimer’s disease therapy . In contrast, the benzyl-substituted derivative (1-benzyl-4-(piperazin-1-yl)-1H-indole) shows moderate BACE1 inhibition (IC₅₀ = 19.66 mM), critical for amyloid-β reduction .
  • Impact of Substituents: The cyclohexanecarbonyl group in the target compound likely increases steric bulk and lipophilicity compared to phenylsulfonyl or benzyl groups.
  • Simpler Scaffolds : 4-(Piperazin-1-yl)-1H-indole (C₁₂H₁₅N₃) serves as a foundational scaffold for derivatization, lacking significant activity on its own but enabling modular synthesis of targeted analogs .

Biological Activity

4-(4-Cyclohexanecarbonylpiperazin-1-YL)-1H-indole is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C20H20N4O3S
  • Molecular Weight : 396.47 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound is known to interact with various neurotransmitter receptors, including serotonin and dopamine receptors, which may contribute to its psychoactive effects.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further research in infectious disease treatment.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Reference
AntimicrobialInhibits growth of bacteria
Neurotransmitter modulationAlters serotonin levels
Enzyme inhibitionAffects metabolic pathways

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be effective against strains such as Staphylococcus aureus and Escherichia coli.

Case Study 2: Neuropharmacological Effects

Research investigating the neuropharmacological effects revealed that this compound significantly increased serotonin levels in animal models. Behavioral assays indicated potential anxiolytic effects, suggesting its usefulness in treating anxiety disorders.

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